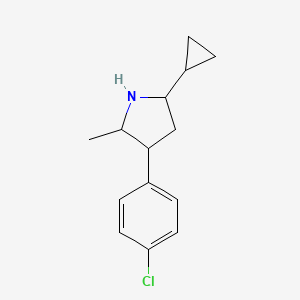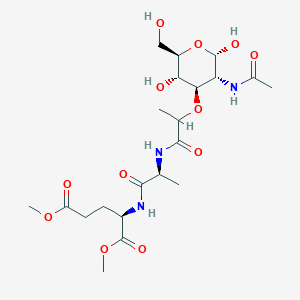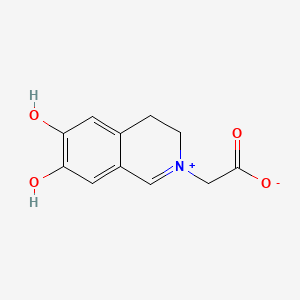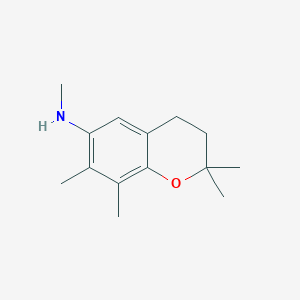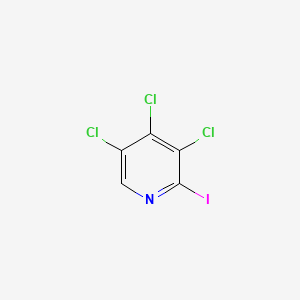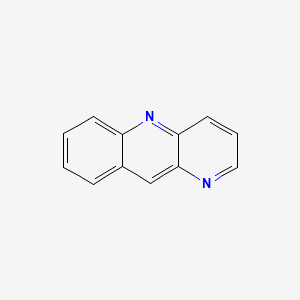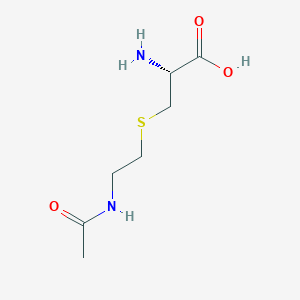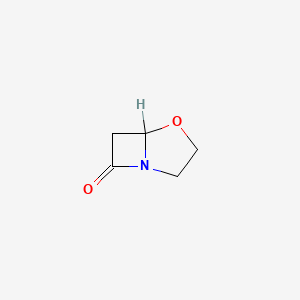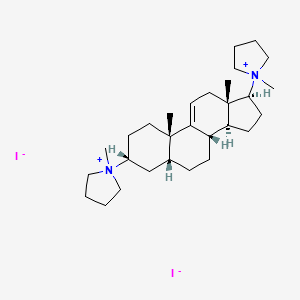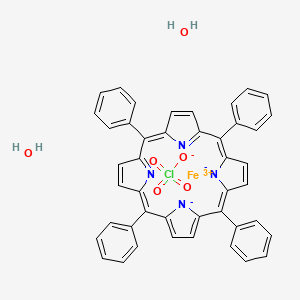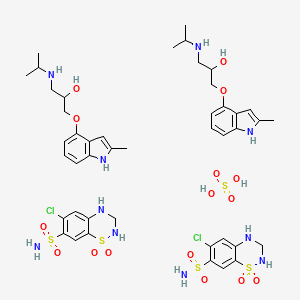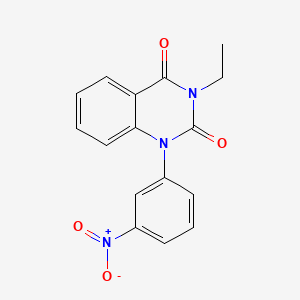
Nitraquazone
Overview
Description
Nitraquazone is a selective phosphodiesterase type 4 inhibitor that was first synthesized in 1984. It is a quinazolin-2,4-dione derivative and has been studied extensively for its potential therapeutic applications, particularly in the treatment of asthma and chronic obstructive pulmonary disease . The compound is known for its ability to inhibit the degradation of cyclic adenosine monophosphate, thereby exerting anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitraquazone involves the formation of the quinazolin-2,4-dione core structure. One common method includes the cyclization of anthranilic acid derivatives with urea under acidic conditions . The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Nitraquazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogues.
Substitution: Substitution reactions on the quinazolinone ring can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions are various quinazolinone derivatives, each with unique pharmacological properties .
Scientific Research Applications
Mechanism of Action
Nitraquazone exerts its effects by inhibiting phosphodiesterase type 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By preventing this degradation, this compound increases intracellular levels of cyclic adenosine monophosphate, leading to reduced inflammation and bronchodilation . The compound targets the phosphodiesterase type 4 enzyme and modulates signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
- Rolipram
- N-acylhydrazone
- Other quinazolinone derivatives .
Properties
CAS No. |
56739-21-0 |
|---|---|
Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3 |
InChI Key |
GNWCRBFQZDJFTI-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Synonyms |
3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione nitraquazone TVX 2706 TVX-2706 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
